molecular formula C12H13N B1663975 N-Ethyl-1-naphthylamine CAS No. 118-44-5

N-Ethyl-1-naphthylamine

Cat. No.: B1663975
CAS No.: 118-44-5
M. Wt: 171.24 g/mol
InChI Key: KDFFXYVOTKKBDI-UHFFFAOYSA-N
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Description

N-Ethyl-1-naphthylamine is an organic compound with the molecular formula C₁₂H₁₃N. It is a derivative of naphthalene, where an ethyl group is attached to the nitrogen atom of the naphthylamine structure. This compound is known for its applications in various chemical reactions and industrial processes.

Mechanism of Action

Target of Action

N-Ethyl-1-naphthylamine, also known as 1-Naphthalenamine, N-ethyl-, is a chemical compound with the formula C12H13N The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to participate in cross-coupling reactions . It may interact with its targets through these reactions, leading to changes in the targets’ function or structure. More research is required to fully understand the compound’s interaction with its targets.

Biochemical Pathways

This compound is involved in a degradation pathway in Pseudomonas sp. strain JS3066 . A cluster of 5 genes encoding a dioxygenase system is responsible for the initial steps in 1NA degradation through glutamylation of 1NA . The γ-glutamylated 1NA is subsequently oxidized to 1,2-dihydroxynaphthalene, which is further degraded by the well-established pathway of naphthalene degradation via catechol .

Result of Action

This compound is used in the characterization of nitrite-dependent genotoxins and tumor promoter-like substances in fermented fish sauce by cross-coupling reaction . It may also be used in the identification of triazenes metabolites in urine by coupling and forming colored azo dyes . The molecular and cellular effects of the compound’s action are subject to the specific context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-1-naphthylamine can be synthesized through the alkylation of 1-naphthylamine with ethyl halides under basic conditions. The reaction typically involves the use of ethyl bromide or ethyl chloride in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction .

Industrial Production Methods

In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-naphthylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-1-naphthylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-naphthylamine
  • N-Propyl-1-naphthylamine
  • N-Butyl-1-naphthylamine

Uniqueness

N-Ethyl-1-naphthylamine is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. Compared to N-Methyl-1-naphthylamine, it has a higher boiling point and different reactivity patterns in substitution reactions. Its solubility and interaction with solvents also differ from those of its methyl, propyl, and butyl analogs .

Properties

IUPAC Name

N-ethylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFFXYVOTKKBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059473
Record name 1-Naphthalenamine, N-ethyl-
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-44-5
Record name N-Ethyl-1-naphthalenamine
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Record name N-Ethyl-1-naphthalenamine
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Record name N-Ethyl-1-naphthylamine
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Record name 1-Naphthalenamine, N-ethyl-
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Record name 1-Naphthalenamine, N-ethyl-
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Record name Ethyl(1-naphthyl)amine
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Record name N-ETHYL-1-NAPHTHALENAMINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

288 parts of α-naphthol, 10 parts of triphenyl phosphite and 100 parts of ethylamine gas are heated for 20 hours at 240° C, whilst stirring. After the mixture has cooled, it is next stirred for 20 minutes at 70° C with 1,000 parts of 2.5 percent strength by weight aqueous sodium hydroxide solution. The organic phase is separated off, washed with 2,000 parts of water at 30° C, again separated off and distilled. 308 parts of N-ethyl-α-naphthylamine boiling at 119° - 120° C/0.1 mm Hg are obtained, corresponding to a yield of 90% of theory.
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Synthesis routes and methods III

Procedure details

288 parts of α-naphthol, 10 parts of tributyl phosphite and 110 parts of ethylamine gas are heated for 20 hours at 240° C, whilst stirring. After cooling and letting down the autoclave, the mixture is stirred for 20 minutes with 1,000 parts of 2.5 percent strength by weight aqueous sodium hydroxide solution at 70° C. The organic phase is separated off, washed with 2,000 parts of water at 30° C, separated off and distilled. 290 parts of N-ethyl-α-naphthylamine boiling at 119° - 120° C/0.1 mm Hg are obtained, corresponding to a yield of 85% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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